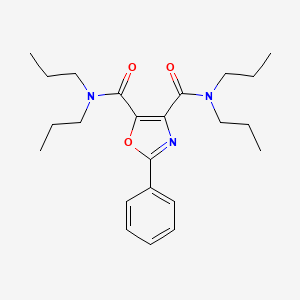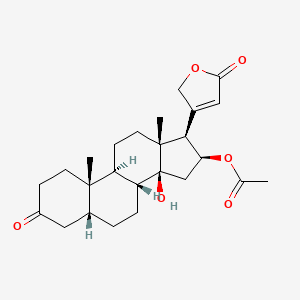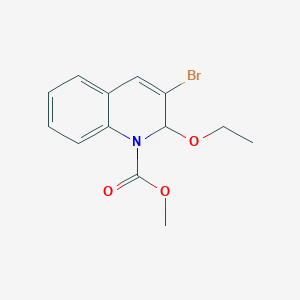
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and potential therapeutic applications .
準備方法
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes include:
Pictet-Spengler Reaction: This involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline core.
Wittig-Horner Olefination: This method involves the reaction of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde, followed by electron-transfer reduction and cyclization.
Decarboxylation-Phosphorylation: This strategy involves the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by phosphorylation.
化学反応の分析
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form the corresponding amines or alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, leading to neuroprotective effects. The compound may also inhibit the growth of pathogens by interfering with their metabolic processes .
類似化合物との比較
Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:
Tetrahydroisoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: An analog used in the synthesis of enzyme inhibitors and receptor ligands.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities but different structural features.
Benzamide, N-(1,2,3,4-tetrahydro-2-(3-phenylpropyl)-5-isoquinolinyl)-3,4,5-trimethoxy- stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
特性
CAS番号 |
41957-56-6 |
|---|---|
分子式 |
C28H32N2O4 |
分子量 |
460.6 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[2-(3-phenylpropyl)-3,4-dihydro-1H-isoquinolin-5-yl]benzamide |
InChI |
InChI=1S/C28H32N2O4/c1-32-25-17-22(18-26(33-2)27(25)34-3)28(31)29-24-13-7-12-21-19-30(16-14-23(21)24)15-8-11-20-9-5-4-6-10-20/h4-7,9-10,12-13,17-18H,8,11,14-16,19H2,1-3H3,(H,29,31) |
InChIキー |
SNIORNWFLWALNX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2CCN(C3)CCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)





![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)







